molecular formula C16H15N3O B12850770 2-[(4-Phenylquinazolin-2-yl)amino]ethanol

2-[(4-Phenylquinazolin-2-yl)amino]ethanol

Cat. No.: B12850770
M. Wt: 265.31 g/mol
InChI Key: SUBHOYOCFDCGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Phenylquinazolin-2-yl)amino]ethanol (CAS 53364-90-2) is a synthetic quinazoline derivative of significant interest in medicinal chemistry and antiviral research. This compound, with the molecular formula C16H15N3O and a molecular weight of 265.31 g/mol, serves as a key scaffold in the development of novel bioactive molecules . This compound has demonstrated potent antiviral activity , specifically as a non-nucleoside inhibitor (NNI) of the Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA polymerase (RdRp) . In experimental studies, it exhibited an effective concentration (EC50) of 1.7 ± 0.4 μM, outperforming earlier lead compounds in its series. Notably, it also showed activity against a BVDV variant resistant to other NNIs, suggesting a distinct mechanism of action by binding to an allosteric pocket between the finger and thumb domains of the RdRp . Beyond its antiviral potential, the quinazoline core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Several FDA-approved anticancer drugs, such as Erlotinib and Gefitinib, are based on the quinazoline structure, underscoring the research value of this chemotype . Researchers can utilize this chemical as a building block for synthesizing new derivatives or as a reference standard in virology and enzymology studies, particularly for investigating pestivirus replication mechanisms. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-[(4-phenylquinazolin-2-yl)amino]ethanol

InChI

InChI=1S/C16H15N3O/c20-11-10-17-16-18-14-9-5-4-8-13(14)15(19-16)12-6-2-1-3-7-12/h1-9,20H,10-11H2,(H,17,18,19)

InChI Key

SUBHOYOCFDCGBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Phenylquinazolin 2 Yl Amino Ethanol

Historical and Contemporary Approaches to Quinazoline (B50416) Ring System Synthesis

The quinazoline ring is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Its synthesis has been a subject of extensive research due to the prevalence of the quinazoline motif in numerous biologically active compounds and natural products. Methodologies have evolved from classical condensation reactions to highly efficient metal-catalyzed processes.

Cyclization Reactions for Quinazoline Core Formation

The formation of the quinazoline core is fundamentally a cyclization process, for which numerous methods have been developed. One of the earliest and most well-known methods is the Niementowski Quinazoline Synthesis, which typically involves the condensation of anthranilic acid with an amide, such as formamide, at elevated temperatures. ijarsct.co.innih.gov This reaction proceeds through the formation of an o-amidobenzamide intermediate which then cyclizes with the elimination of water. nih.gov

Modern variations have sought to improve yields and reaction conditions, employing techniques like microwave irradiation to shorten reaction times. ijarsct.co.innih.gov Beyond the Niementowski reaction, a variety of substrates can serve as precursors for the quinazoline ring system. Key starting materials include 2-aminobenzaldehydes, 2-aminophenyl ketones, 2-aminobenzonitriles, and 2-aminobenzylamines, which can be cyclized with different reagents to form the desired heterocyclic core. nih.govorganic-chemistry.org For instance, molecular iodine has been used to catalyze the amination of the benzylic sp3 C-H bond in 2-aminobenzaldehydes with benzylamines, providing quinazolines in a green and economical process that uses oxygen as the oxidant. organic-chemistry.org

Table 1: Selected Cyclization Strategies for Quinazoline Synthesis

Utilization of Anthranilic Acid Derivatives and Benzoxazinone (B8607429) Intermediates

A widely employed and highly versatile strategy for constructing quinazolinone derivatives, which are oxidized forms of quinazolines, proceeds through a 4H-3,1-benzoxazin-4-one intermediate. nih.gov This two-step approach offers a high degree of flexibility for introducing substituents at the 2- and 3-positions of the quinazolinone ring.

The synthesis begins with the N-acylation of anthranilic acid or its derivatives. nih.gov This is typically achieved by reacting the anthranilic acid with an acyl chloride or acid anhydride. The resulting N-acylanthranilic acid is then subjected to cyclodehydration, a reaction commonly effected by heating with acetic anhydride, which yields the corresponding 2-substituted-4H-3,1-benzoxazin-4-one. nih.govtandfonline.comresearchgate.net

This benzoxazinone intermediate is a stable but reactive electrophile. The final quinazolinone ring is formed by reacting the benzoxazinone with a suitable nitrogen nucleophile. nih.gov For example, heating the benzoxazinone with ammonium (B1175870) acetate (B1210297) can yield a 2-substituted quinazolin-4(3H)-one. nih.gov Alternatively, using primary amines in the reaction leads to the formation of 3-substituted-quinazolin-4(3H)-one derivatives. nih.govmongoliajol.inforesearchgate.net This pathway is highly modular, allowing for the synthesis of a diverse library of quinazolinone compounds by varying the acylating agent and the amine nucleophile. researchgate.net

Targeted Synthesis of 2-[(4-Phenylquinazolin-2-yl)amino]ethanol and Analogues

The synthesis of the specific target compound, this compound, requires a strategy that not only forms the quinazoline core but also installs the phenyl group at position 4 and the aminoethanol side chain at position 2.

Strategies for Incorporating the Aminoethanol Moiety

A direct and effective strategy for introducing the aminoethanol side chain involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinazoline ring. Research on analogous structures demonstrates the viability of this approach. semanticscholar.org The synthesis would begin with a quinazoline core bearing a good leaving group, such as a halogen, at the 2-position.

A plausible precursor for the target compound is 2-chloro-4-phenylquinazoline (B1364208). This intermediate can be synthesized from N-(2-benzoylphenyl)acetamide, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to effect both cyclization and chlorination. The subsequent reaction of 2-chloro-4-phenylquinazoline with 2-aminoethanol would lead to the displacement of the chlorine atom, affording the desired this compound. semanticscholar.org This reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) (DCM) or ethanol, often under reflux conditions. semanticscholar.org

Condensation and Amination Reactions in Quinazoline Derivatization

Condensation and amination are the cornerstone reactions for building the target molecule. The formation of the 4-phenylquinazoline (B11897094) core itself can be achieved through a condensation reaction starting from 2-aminobenzophenone (B122507). Reacting 2-aminobenzophenone with N-benzyl cyanamides in the presence of an acid mediator is one method to produce N-benzyl-4-phenylquinazolin-2-amine, a close analogue. mdpi.com

The crucial step of attaching the aminoethanol group is an amination reaction. As described previously, this is most effectively performed as a nucleophilic substitution on a 2-haloquinazoline. semanticscholar.org The versatility of this amination step allows for the introduction of various amino-alcohol side chains, enabling the synthesis of a range of analogues. For example, reacting 2,4-dichloroquinazoline (B46505) with different amines and amino alcohols allows for the selective functionalization at either the 2- or 4-position based on reactivity and reaction conditions. semanticscholar.org Direct amination of quinazolin-4(3H)-ones is also possible using reagents like N,N-dimethylformamide as a nitrogen source, mediated by 4-toluenesulfonyl chloride, to activate the C4-OH group for substitution. organic-chemistry.org

Metal-Catalyzed Synthetic Routes for Quinazoline Derivatives

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolines, offering milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods. mssm.edu A variety of earth-abundant and precious metals have been employed to catalyze the formation of the quinazoline scaffold. mdpi.com

Catalytic systems based on copper (Cu), iron (Fe), manganese (Mn), and cobalt (Co) are particularly noteworthy for their cost-effectiveness and lower toxicity. organic-chemistry.orgmdpi.comresearchgate.netfrontiersin.orgnih.gov These catalysts are often used in acceptorless dehydrogenative coupling (ADC) reactions, where, for example, 2-aminobenzyl alcohols react with amides or nitriles to form quinazolines, with hydrogen gas as the only byproduct. organic-chemistry.orgfrontiersin.org Copper-catalyzed tandem reactions are also prominent, enabling the one-pot synthesis of quinazolines from readily available starting materials like 2-bromobenzyl bromides, aldehydes, and ammonia. nih.gov These reactions often proceed through a cascade of amination, condensation, and cyclization steps. nih.gov

Table 2: Examples of Metal-Catalyzed Quinazoline Synthesis

Microwave-Assisted Synthesis Protocols for Quinazoline Compounds

Traditional methods for synthesizing quinazoline and quinazolinone scaffolds often require high temperatures and long reaction times. nih.govmdpi.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant rate enhancements, increased yields, and often cleaner reactions. nih.govresearchgate.net This technology utilizes the direct absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and efficient heating. nih.gov

Several microwave-assisted protocols have been developed for the synthesis of the core quinazoline ring system. One common approach involves the cyclocondensation of 2-aminobenzophenones with urea (B33335) in a solvent like glacial acetic acid. nih.gov For instance, a series of 4-phenylquinazolin-2(1H)-one derivatives were synthesized using microwave irradiation at 140 °C, achieving reaction completion in 30–45 minutes with yields ranging from 31% to 92%. nih.govnih.gov Another efficient method is the iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water or DMF under microwave heating, which also provides moderate to high yields of quinazolinone derivatives. sci-hub.cat

MethodReaction TimeYieldReference
Conventional Heating3–6 hours48–89% researchgate.net
Microwave Irradiation10–20 minutes66–97% researchgate.net

Chemical Derivatization and Functionalization of the this compound Scaffold

The chemical derivatization of the this compound scaffold is a key strategy for optimizing its physicochemical and pharmacological properties. Modifications can be systematically introduced at three primary locations: the quinazoline ring, the phenyl substituent, and the aminoethanol side chain.

The benzo portion of the quinazoline ring is a common site for structural modification. Introducing various substituents can significantly influence the molecule's electronic properties and its interactions with biological targets. mdpi.com The synthesis of quinazoline derivatives often involves precursors like substituted anthranilic acids or 2-aminobenzonitriles, which allows for the incorporation of functional groups at positions 5, 6, 7, and 8 of the final quinazoline ring. nih.govresearchgate.net

Research has shown that the electronic nature of these substituents plays a crucial role. For example, in certain synthetic routes, starting materials with electron-donating groups (e.g., methoxy) on the aromatic ring tend to produce slightly higher yields than those with electron-withdrawing groups (e.g., chloro, nitro). nih.gov

Position on Quinazoline RingExample SubstituentPotential EffectReference
6, 7-OCH3 (Methoxy)Electron-donating; can influence binding and solubility mdpi.com
6-Cl (Chloro)Electron-withdrawing; alters electronic distribution researchgate.net
5-Cl (Chloro)Improves antimycobacterial activity in certain benzamides researchgate.net
6, 7MorpholinopropoxyCan enhance anti-tumor activity mdpi.com

The phenyl ring at the 4-position is another key site for chemical modification. Introducing substituents on this ring can alter the molecule's conformation and its potential for specific interactions, such as hydrogen bonding or hydrophobic interactions.

A common strategy involves the Knoevenagel condensation of a 2-methyl-3-phenyl-4(3H)-quinazolinone with a substituted benzaldehyde. This approach has been used to synthesize a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives where the pendant phenyl ring carries various substituents. nih.gov This demonstrates the feasibility of modifying the phenyl group that corresponds to the 4-phenyl substituent in the target compound.

Position on Phenyl RingExample SubstituentRationale/EffectReference
para (4')-SO2NH2 (Sulfonamide)Introduces a group capable of hydrogen bonding; evaluated for COX-2 inhibition nih.gov
para (4')-Cl (Chloro)Electron-withdrawing; modifies electronic character nih.gov
para (4')-OCH3 (Methoxy)Electron-donating; can influence metabolic stability and binding nih.gov

The aminoethanol side chain at the 2-position offers numerous possibilities for diversification to modulate polarity, basicity, and hydrogen-bonding capacity. Molecular hybridization, which combines two or more pharmacophores, is a common strategy that often involves modifying such side chains. nih.gov

Modifications could include:

Altering the Linker: The length of the ethyl (-CH₂-CH₂) linker can be extended or shortened to optimize the spatial orientation of the terminal functional group.

Modifying the Hydroxyl Group: The terminal alcohol can be converted into an ether, ester, or other functional groups to fine-tune lipophilicity and metabolic stability.

Amino Group Substitution: The secondary amine can be alkylated or acylated to explore the impact of steric bulk and electronic properties at this position.

Chain Replacement: The entire aminoethanol moiety can be replaced with different amino acid-based chains or other linkers to introduce new interaction points, such as additional hydrogen-bonding capabilities. nih.gov For example, linking amino acids like phenylalanine or glutamine to a quinazolinone core has been shown to be a viable strategy in developing potent analogues. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemical entities, improve drug-like properties, or circumvent existing patents. nih.govscispace.com A bioisostere is a functional group or substituent that can replace another while retaining the desired biological activity. cambridgemedchemconsulting.com Scaffold hopping is a more significant change where the core framework of a molecule is replaced with a structurally different scaffold that maintains the essential spatial arrangement of key functional groups. scispace.com

Phenyl Ring Bioisosteres: The phenyl group is one of the most frequently modified motifs in medicinal chemistry. drughunter.com Common bioisosteric replacements aim to reduce lipophilicity, improve metabolic stability, or introduce novel intellectual property. chem-space.com Aromatic heterocycles such as pyridyl or thiophene (B33073) rings are common replacements. cambridgemedchemconsulting.com More recently, saturated, conformationally rigid bicyclic molecules like bicyclo[2.1.1]hexane are being explored as non-aromatic bioisosteres for ortho-disubstituted phenyl rings to improve physicochemical properties. chem-space.com

Original FragmentPotential Bioisosteric ReplacementRationaleReference
QuinazolineTriazolo[4,3-c]quinazolineMimics core structure and H-bonding for PCAF inhibition rsc.org
QuinazolinePyridine, PyrazoleCan serve as hinge-binding motifs in kinase inhibitors namiki-s.co.jp
PhenylPyridyl, ThiopheneClassic aromatic bioisosteres, alters H-bonding and polarity cambridgemedchemconsulting.com
Phenyl (ortho-disubstituted)Bicyclo[2.1.1]hexaneSaturated, non-planar mimic to improve solubility and reduce lipophilicity chem-space.com

In Vitro Biological Activity Spectrum of 2 4 Phenylquinazolin 2 Yl Amino Ethanol and Analogues

Antimicrobial Activities

The antimicrobial potential of quinazoline (B50416) derivatives has been extensively investigated, with many compounds demonstrating notable efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy

The antibacterial spectrum of quinazoline analogues is broad, encompassing both Gram-positive and Gram-negative bacteria. A study on a series of N2,N4-disubstituted quinazoline-2,4-diamines revealed their potential against multidrug-resistant Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range. acs.org These derivatives were also found to have low toxicity and effective in vivo activity, suggesting their promise as a platform for developing new antibacterial agents. acs.org

In another study, newly synthesized 2-phenylquinazoline-4(3H)-one derivatives were evaluated for their antibacterial activity. One particular compound demonstrated high efficacy against Escherichia coli and Staphylococcus aureus. orientjchem.org Similarly, a series of 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones were synthesized and tested for their antibacterial properties. Among them, compounds with 4-fluoro and 4-chloro substitutions on the phenyl ring emerged as the most potent agents against Proteus vulgaris and Bacillus subtilis. nih.gov

Furthermore, research into quinazolin-2,4-dione derivatives has identified compounds with significant antibacterial properties against Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov Some of these compounds exhibited low MIC values, indicating their potential as effective antibacterial agents. nih.gov A series of 2,3,6-trisubstituted Quinazolin-4-one derivatives also showed varied but significant antibacterial activity against both Gram-positive (S. aureus, Streptococcus pyogenes) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. biomedpharmajournal.org

Table 1: Antibacterial Activity of Selected Quinazoline Analogues

Compound/Analogue Bacterial Strain(s) Observed Activity Reference(s)
N2,N4-disubstituted quinazoline-2,4-diamines Multidrug-resistant Staphylococcus aureus Low micromolar MIC values acs.org
2-Phenylquinazoline-4(3H)-one derivative Escherichia coli, Staphylococcus aureus High activity orientjchem.org
3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one Proteus vulgaris, Bacillus subtilis Potent activity nih.gov
3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one Proteus vulgaris, Bacillus subtilis Potent activity nih.gov
Quinazolin-2,4-dione derivatives (2b and 2c) Staphylococcus aureus, Staphylococcus haemolyticus Significant activity, low MIC values nih.gov
2,3,6-trisubstituted Quinazolin-4-ones S. aureus, S. pyogenes, E. coli, P. aeruginosa Varied significant activity biomedpharmajournal.org

Antifungal Efficacy

In addition to their antibacterial properties, quinazoline derivatives have demonstrated promising antifungal activity. A study focusing on 2,3,6-trisubstituted Quinazolin-4-ones reported that these compounds exhibited good to excellent activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org

Furthermore, research on other heterocyclic compounds containing the quinazoline moiety has highlighted their antifungal potential. For instance, certain 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been synthesized and evaluated for their biological activities, although specific antifungal data for these particular analogues was not the primary focus of the cited study. nih.gov The general trend in the literature suggests that the quinazoline scaffold is a viable starting point for the development of novel antifungal agents.

Anticancer and Antiproliferative Activities

The quinazoline core is a well-established pharmacophore in the design of anticancer drugs, with several derivatives having been successfully developed into clinically used therapeutics. nih.govnih.gov The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases. semanticscholar.org

In Vitro Cytotoxicity Studies on Human Cancer Cell Lines

A number of studies have reported the in vitro cytotoxic effects of quinazoline analogues against various human cancer cell lines. A series of 2,4-disubstituted quinazolines were synthesized and evaluated for their anticancer activity against human adenocarcinoma (HT-29), breast cancer (MDA-231), and Ehrlich ascites carcinoma cell lines. semanticscholar.org One compound, in particular, showed significant activity against the HT-29 cell line. semanticscholar.org

In another study, a set of 2-anilino-4-alkylaminoquinazoline derivatives were tested against a panel of four human cancer cell lines: breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4). semanticscholar.org Compounds with a 4-nitro substitution on the phenyl ring displayed the highest inhibitory effects. semanticscholar.org Furthermore, a series of quinazolinone derivatives were synthesized and assessed for their antiproliferative activities against three human cancerous cell lines (MCF-7, A549, and 5637) and a normal cell line (MRC-5). nih.gov While most compounds showed moderate activity, they exhibited appropriate selectivity against tumorigenic versus non-tumorigenic cells. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Quinazoline Analogues

Compound/Analogue Cancer Cell Line(s) IC50/Observed Activity Reference(s)
2,4-disubstituted quinazoline (5a) Human adenocarcinoma (HT-29) 5.33 µM/ml semanticscholar.org
2-Anilino-4-alkylaminoquinazoline with 4-NO2 substitution (4c, 5b) MCF-7, HCT-116, HePG-2, HFB4 Highest inhibitory effects in the series semanticscholar.org
Quinazolinone derivative with bromine at meta position (7b) MCF-7, A549, 5637 IC50 values of 82.1 µM, 67.3 µM, and 51.4 µM, respectively nih.gov
4-Aminoquinoline derivatives MCF7, MDA-MB468 Effective on both cell lines, with one compound being particularly potent against MDA-MB 468 cells. nih.gov
4-Phenyl-2-quinolone (4-PQ) derivatives COLO205, A498, H460, Hep 3B Varied antiproliferative activities nih.gov

Exploration of Anti-Tumorigenic Effects

The anti-tumorigenic effects of quinazoline derivatives are often linked to their mechanisms of action, which can include the inhibition of enzymes crucial for tumor growth and the induction of apoptosis. For instance, the anticancer activity of many quinazoline-based drugs is related to their ability to inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). semanticscholar.org Some quinazoline derivatives have also been found to exert their effects by binding to DNA, leading to the inhibition of DNA synthesis and cell cycle arrest. semanticscholar.org The diverse mechanisms of action of quinazoline analogues underscore their potential as a versatile class of anti-tumorigenic agents. nih.gov

Anti-Inflammatory Potentials

Recent research has highlighted the anti-inflammatory properties of quinazoline derivatives, suggesting their potential in treating inflammatory conditions. A study on a novel 2-phenylquinazoline (B3120039) analogue demonstrated significant anti-inflammatory activity in endotoxin-stimulated macrophages. uludag.edu.trnih.gov This compound was found to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as other inflammatory mediators. uludag.edu.trnih.gov

Furthermore, a series of 2-(4-oxo-2-phenylquinazolin-3(4H)-yl) substituted acetic acids, when combined with amino acids, were synthesized and evaluated for their anti-inflammatory activity. researchgate.net One of the synthesized peptide derivatives exhibited high anti-inflammatory activity. researchgate.net In another study, some newly synthesized quinazolinone derivatives showed good anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Specifically, 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been evaluated, with some showing potent inhibition of inflammatory mediators like β-glucuronidase, lysozyme, and TNF-α. nih.gov

Table 3: Anti-Inflammatory Activity of Selected Quinazoline Analogues

Compound/Analogue In Vitro/In Vivo Model Key Findings Reference(s)
2-Phenylquinazoline analogue Endotoxin-stimulated macrophages Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) uludag.edu.trnih.gov
2-(4-Oxo-2-phenylquinazolin-3(4H)-yl) substituted acetic acid-peptide derivative In vitro assay High anti-inflammatory activity (71.6%) researchgate.net
Quinazolinone derivatives (QA-2, QA-6) Carrageenan-induced rat paw edema Good anti-inflammatory activity nih.gov
2-(Furan-2-yl)-4-(phenoxy)quinoline derivatives Human neutrophils Inhibition of β-glucuronidase, lysozyme, and TNF-α nih.gov
Potentilla paradoxa Nutt. Ethanol Extract LPS-stimulated RAW264.7 cells Suppression of pro-inflammatory cytokines mdpi.com

Antioxidant Properties

The antioxidant potential of quinazoline derivatives has been a subject of significant investigation. The core structure allows for modifications that can enhance free radical scavenging and metal-chelating properties.

Studies on 2-substituted quinazolin-4(3H)-ones have provided insights into the structure-activity relationships governing their antioxidant capabilities. For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group on the phenyl ring is generally required. nih.govfrontiersin.org The potency of this activity is further influenced by the position and number of hydroxyl substituents. For instance, dihydroxy-substituted quinazolinones, particularly those with hydroxyl groups at the ortho or para positions of the phenyl ring, demonstrate potent radical scavenging activity. nih.gov

The introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity. nih.govfrontiersin.org This structural feature is present in the parent compound of this article, suggesting its contribution to potential antioxidant effects. The antioxidant activity of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity). nih.govfrontiersin.org Some derivatives with ortho-dihydroxy groups have also been noted for their metal-chelating properties. nih.govfrontiersin.org

Table 1: Antioxidant Activity of Selected 2-Substituted Quinazolin-4(3H)-one Analogues

Compound Substituent at Position 2 ABTS EC₅₀ (µM) DPPH EC₅₀ (µM) CUPRAC (TEAC)
21c 3-Hydroxyphenyl 23.0 >100 0.77
21e 2,3-Dihydroxyphenyl 7.5 11.2 3.46
21g 2,5-Dihydroxyphenyl 7.4 10.3 2.01
21h 3,4-Dihydroxyphenyl 7.2 9.9 2.87

Data sourced from scientific literature. nih.gov EC₅₀ represents the concentration required for 50% radical scavenging. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength.

Antiviral Activities (e.g., HIV, Hepatitis C, Influenza)

The broad biological profile of quinazoline derivatives includes significant antiviral properties against a range of viruses.

Hepatitis C Virus (HCV): Research has demonstrated the potential of quinazoline derivatives as inhibitors of the HCV NS3-4A serine protease, an enzyme crucial for viral replication. nih.gov In one study, a series of quinazoline derivatives were tested for their ability to inhibit this protease. One compound, in particular, emerged as a promising lead, inhibiting the HCV NS3-4A protease with a half-maximal inhibitory concentration (IC₅₀) of 42 µM. nih.gov This compound also demonstrated a dose-dependent inhibition of HCV replication in a cell-based replicon system, highlighting the potential of the quinazoline scaffold in developing new anti-HCV agents. nih.gov

Table 2: In Vitro Anti-HCV NS3-4A Protease Activity of Selected Quinazoline Derivatives

Compound ID IC₅₀ (µM)
Compound 1 120
Compound 2 150
Compound 3 75
Compound 4 42
Compound 5 98

Data reflects the concentration required to inhibit 50% of the HCV NS3-4A protease activity in vitro. nih.gov

Influenza Virus: Quinazoline derivatives have also been explored for their anti-influenza activity. acs.org A series of 2,4-disubstituted quinazoline derivatives bearing amide moieties were synthesized and evaluated. Structure-activity relationship (SAR) studies identified compounds with potent activity against the influenza virus, with some showing IC₅₀ values below 10 µM. acs.org

Other Viruses: The antiviral spectrum of quinazolinones extends to other viruses as well. Certain quinazolinone compounds have been identified as potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. nih.gov One particular compound exhibited an effective concentration (EC₅₀) of 100 nM against ZIKV replication in human glioblastoma cells. nih.gov The structural rigidity and specific substitutions on the quinazolinone core were found to be critical for this antiviral activity. nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic options are needed. Quinazoline derivatives have emerged as a promising class of compounds with significant antileishmanial potential.

A series of quinazoline-2,4,6-triamines were synthesized and evaluated for their in vitro activity against Leishmania mexicana. One of the derivatives, N⁶-(ferrocenylmethyl)quinazolin-2,4,6-triamine, was found to be active against both promastigote and intracellular amastigote forms of the parasite, with low cytotoxicity to mammalian cells. Docking studies suggested that the mechanism of action may involve redox reactions, highlighting the importance of both the ferrocene (B1249389) moiety and the quinazoline nucleus for the observed activity.

Furthermore, 2,4-diaminoquinazoline derivatives have been evaluated for their activity against L. major amastigotes within human monocyte-derived macrophages. The antileishmanial potential of these compounds is often linked to their ability to inhibit enzymes in the folate pathway of the parasite, such as dihydrofolate reductase and pteridine (B1203161) reductase.

Table 3: Antileishmanial Activity of Selected Quinazoline Analogues

Compound Type Target Species Form Key Findings
Quinazoline-2,4,6-triamine derivative Leishmania mexicana Promastigotes & Amastigotes Active with low host cell cytotoxicity.
2,4-Diaminoquinazoline derivative Leishmania major Amastigotes Showed significant inhibitory activity.
Quinazolinone-triazole hybrids Leishmania spp. Promastigotes Moderate inhibition of promastigote growth observed.

Antimalarial Activity

The urgent need for new antimalarial drugs has driven research into various heterocyclic compounds, including quinazolines. The 4-quinazolinone moiety, present in the natural product febrifugine, is known to be crucial for its antimalarial effect.

Synthetic 2,3-substituted quinazolin-4(3H)-one derivatives have been designed and have demonstrated in vivo antimalarial activity against Plasmodium berghei in mice. These studies suggest that the 4-quinazolinone core is a key pharmacophore for antiplasmodial action. Additionally, some quinazolinone-2-carboxamide derivatives have been identified as potent inhibitors of P. falciparum, including against resistant strains.

The structural similarity of the quinoline (B57606) core in established antimalarials like chloroquine (B1663885) to the quinazoline system has also inspired the development of new analogues. A series of 2-(7-chloroquinolin-4-ylamino)ethanol derivatives, which share the same side chain as the title compound, were synthesized and showed significant inhibition of β-hematin formation, a critical process in the malaria parasite's survival.

Table 4: Antimalarial Activity of Selected Quinazoline and Related Analogues

Compound Class Target Species/Strain Assay/Key Finding
2,3-Substituted Quinazolin-4(3H)-ones Plasmodium berghei Active in vivo in mouse models.
Quinazolinone-2-carboxamides P. falciparum (resistant strains) Potent in vitro inhibition.
2-(7-Chloroquinolin-4-ylamino)ethanol derivatives P. berghei Significant in vitro inhibition of β-hematin formation.
4-Aminoquinolinyl-chalcone amides P. falciparum (3D7 & W2 strains) IC₅₀ values ranging from 0.04-1.8 µM.

Anticonvulsant Activity

The quinazoline ring is a well-established pharmacophore for anticonvulsant activity, with some of the earliest synthetic derivatives showing sedative-hypnotic and anticonvulsant properties. The structural features of these molecules, particularly substitutions at positions 2, 3, and the aromatic ring, play a crucial role in their activity.

Many quinazoline derivatives are believed to exert their anticonvulsant effects through modulation of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. Structure-activity relationship studies have indicated that a lipophilic group at position 2 and a substituted aryl ring at position 3 of the 4(3H)-quinazolinone core are often associated with potent anticonvulsant activity. Newly synthesized quinazoline derivatives continue to be evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, with some compounds showing efficacy comparable to standard antiepileptic drugs like phenytoin.

Table 5: Anticonvulsant Screening of Representative Quinazoline Analogues

Compound Type Preclinical Model Key Observation
3-Substituted-2-phenyl-4(3H)-quinazolinones MES & scPTZ tests Significant protection against induced convulsions.
Quinazolinone semicarbazones MES & scSTY tests Potent anticonvulsive activity with low neurotoxicity.
Novel quinazoline derivatives GABA-A Receptor Binding High affinity for the GABA-A receptor.

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazol; scSTY: subcutaneous Strychnine.

Other Investigated Pharmacological Activities (e.g., α-Glucosidase Inhibition, Monoamine Oxidase Inhibition)

Beyond the more extensively studied areas, the pharmacological investigation of quinazoline derivatives extends to other important biological targets.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Several studies have demonstrated that quinazoline and quinazolin-4(3H)-one derivatives possess α-glucosidase inhibitory activity. frontiersin.org For instance, a series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized, with one compound showing an IC₅₀ value of 14.4 µM, which was significantly more potent than the standard drug acarbose. frontiersin.org Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. frontiersin.org Other hybrid molecules, such as quinazolinone-1,2,3-triazole-acetamide conjugates, have also exhibited potent α-glucosidase inhibition. These findings suggest that the quinazoline scaffold is a promising template for the design of new anti-diabetic agents.

Table 6: α-Glucosidase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound Series Most Potent Analogue (IC₅₀) Inhibition Type
Quinazolin-4(3H)-one phenoxy-acetamides 14.4 µM Competitive
Quinazolinone-1,2,3-triazole-acetamide conjugates 4.8 µM Not specified
2-Aryl quinazolin-4(3H)-ones 12.5 µM Non-competitive

Data sourced from multiple studies. frontiersin.org

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. frontiersin.org Research into quinazolinone derivatives has revealed their potential as MAO inhibitors. A study on pyrazoline-bearing 4(3H)-quinazolinones found that most of the synthesized compounds showed high inhibitory activity against both MAO-A and MAO-B isoforms. nih.gov The binding of these inhibitors to the active site of the enzymes is primarily driven by hydrophobic interactions. nih.gov

Structure Activity Relationship Sar and Mechanistic Elucidation of 2 4 Phenylquinazolin 2 Yl Amino Ethanol Bioactivity

Positional and Substituent Effects on Biological Activity of Quinazolines

The quinazoline (B50416) nucleus is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by the introduction of various substituents at different positions. nih.govmdpi.comsemanticscholar.orgijpsr.info The electronic and steric properties of these substituents can significantly alter the molecule's affinity for its target, as well as its pharmacokinetic properties.

Substitutions on the quinazoline core are a key determinant of the biological activity of this class of compounds. Research has shown that the type and position of substituents can dramatically influence the pharmacological profile. For instance, substitutions at the 2, 4, and 6-positions of the quinazoline ring have been extensively studied. nih.gov

The introduction of different functional groups on the quinazoline core can lead to a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govmdpi.comsemanticscholar.org For example, 4-anilinoquinazoline derivatives have shown potent and selective inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov The nature of the substituent at the 4-position is critical, with anilino groups often conferring significant activity. nih.gov

Furthermore, the presence of specific groups at the 6- and 7-positions can also modulate activity. For example, the introduction of a bulky substituent at the 6 or 7-position of the quinazoline moiety has been shown to increase the potency of some EGFR inhibitors. mdpi.com The electronic properties of the substituents also play a role; electron-donating or electron-withdrawing groups can alter the electron density of the quinazoline ring system, thereby affecting its binding to target proteins.

A summary of the impact of substitutions on the quinazoline core is presented in the table below.

Position of SubstitutionType of SubstituentImpact on Biological ActivityReference
2-positionImidazole, TriazoleIncreased anti-inflammatory activity nih.gov
4-positionAnilino groupPotent EGFR tyrosine kinase inhibition nih.gov
4-positionAmine or substituted amineEnhanced anticancer and antimicrobial activities nih.gov
6-positionHalogens or electron-rich groupsPromoted anticancer and antimicrobial activities nih.gov
6, 7-positionsBulky substituentsIncreased potency of EGFR inhibitors mdpi.com

In the context of 2-[(4-Phenylquinazolin-2-yl)amino]ethanol, the phenyl group at the 4-position is a significant structural feature. Modifications to this phenyl ring can have a profound impact on the compound's biological activity. The position and nature of substituents on the phenyl ring can influence its orientation and interaction with the target binding site.

For instance, in a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones, the nature of the substituent on the 2-phenyl group was found to be critical for their anti-inflammatory and analgesic activities. ukaazpublications.com While specific data on the 4-phenyl substitution of the target compound is limited in the provided search results, general principles of SAR suggest that introducing electron-donating or electron-withdrawing groups, as well as varying their position (ortho, meta, para), would likely modulate the biological response.

The introduction of a phenyl group to the aromatic core of certain quinazoline derivatives has been shown to enhance their binding ability and selectivity for telomeric G-quadruplex DNA. nih.gov This suggests that the phenyl group plays a crucial role in the interaction with this particular molecular target.

The following table summarizes the influence of phenyl group modifications on the activity of quinazoline derivatives.

Position of Phenyl GroupModificationEffect on ActivityReference
2-positionSubstitution on the phenyl ringModulated anti-inflammatory and analgesic activities ukaazpublications.com
Aromatic CoreIntroduction of a phenyl groupEnhanced binding and selectivity for telomeric G-quadruplex DNA nih.gov

The aminoethanol side chain at the 2-position of this compound is a critical determinant of its biological activity. The length, flexibility, and functional groups of this side chain can significantly influence the compound's interaction with its molecular target.

Studies on various quinazoline derivatives have highlighted the importance of the side chain at the 2-position. For example, the installation of an imidazole or a triazole moiety on a 2-alkyl side chain was found to increase the anti-inflammatory activity of certain quinazoline derivatives. nih.gov The length of an amide side chain in 2,4-disubstituted quinazoline derivatives has also been shown to be important for their interaction with G-quadruplex DNA. unisa.edu.au

Molecular Targets and Pathways of this compound Analogues

The diverse biological activities of quinazoline derivatives stem from their ability to interact with a variety of molecular targets. For analogues of this compound, two prominent targets that have been investigated are DNA gyrase and G-quadruplex DNA.

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. als-journal.com Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. als-journal.com Several classes of compounds, including the well-known fluoroquinolones, target this enzyme. als-journal.com

Recent research has identified quinazoline derivatives as a new class of DNA gyrase inhibitors. nih.gov A series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were discovered as novel inhibitors of the B subunit of DNA gyrase (GyrB). nih.gov The 4-oxoquinazolin moiety was found to be important for the bioactivity of these compounds. nih.gov

Furthermore, quinazolin-2-ylamino-quinazolin-4-ols have been identified as a novel class of non-nucleoside inhibitors of bacterial DNA polymerase III, another key enzyme in DNA replication. researchgate.net While not directly targeting DNA gyrase, this finding highlights the potential of the quinazoline scaffold to inhibit bacterial DNA replication enzymes.

The following table summarizes the findings on quinazoline derivatives as DNA gyrase inhibitors.

Quinazoline Derivative ClassTargetKey FindingsReference
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamidesDNA gyrase B (GyrB)The 4-oxoquinazolin moiety is important for inhibitory activity. nih.gov
2-aryl-N-(4-morpholinophenyl)thiazol-4-aminesDNA gyraseSome derivatives were more potent inhibitors than ciprofloxacin. als-journal.com
Quinazolin-2-ylamino-quinazolin-4-olsDNA polymerase IIIA novel class of non-nucleoside inhibitors. researchgate.net

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are found in telomeres and the promoter regions of oncogenes like c-MYC. nih.gov The stabilization of these structures by small molecules has emerged as a promising strategy for cancer therapy, as it can lead to the inhibition of telomerase and the downregulation of oncogene expression. nih.govengineering.org.cn

A number of quinazoline derivatives have been identified as potent and selective G-quadruplex ligands. nih.govunisa.edu.au These compounds can interact with G-quadruplexes through various binding modes, including end-stacking on the terminal G-tetrads, intercalation between the G-tetrads, and binding to the grooves.

The structure-activity relationship studies of these quinazoline-based G-quadruplex ligands have revealed several key features for effective binding. The planar aromatic core of the quinazoline is crucial for stacking interactions with the G-tetrads. The side chains play a significant role in modulating the binding affinity and selectivity. For instance, the disubstitution of the quinazoline and the length of the amide side chain were found to be important for the interaction with G-quadruplex DNA. unisa.edu.au The introduction of a phenyl group to the aromatic core has also been shown to enhance the binding ability and selectivity for telomeric G-quadruplex DNA. nih.gov

The following table provides an overview of quinazoline derivatives targeting G-quadruplexes.

Quinazoline Derivative ClassG-Quadruplex TargetKey FindingsReference
2,4-disubstituted quinazolinesTelomeric G-quadruplexDisubstitution and amide side chain length are important for interaction. unisa.edu.au
N-(2-(quinazolin-2-yl)phenyl)benzamidesTelomeric G-quadruplexPhenyl group introduction enhances binding and selectivity. nih.gov
Pyridoquinazolinonesc-MYC promoter G-quadruplexInteract with the G-quadruplex at the 3'- and 5'-ends. nih.gov
Quinazoline-pyrimidine ligandsc-MYC G-quadruplexBind to the exposed G-tetrads. diva-portal.org

Enzyme Inhibition Kinetics (e.g., α-Glucosidase, HIV-1 Reverse Transcriptase-associated Ribonuclease H)

α-Glucosidase Inhibition:

Derivatives of quinazolin-4(3H)-one have demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. For instance, a series of novel N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydro quinazolin-2-yl]thio}acetamides were synthesized and showed good inhibitory activity against the α-glucosidase enzyme nih.gov. The most potent compound in this series, featuring a 4-methylbenzylidene moiety, exhibited significant inhibition, suggesting that the substituent on the quinazoline core plays a critical role in the molecule's interaction with the enzyme's active site nih.gov. Kinetic studies on other heterocyclic compounds with quinoline-based structures, which share some structural similarities with quinazolines, have revealed non-competitive inhibition mechanisms against α-glucosidase nih.gov. This indicates that these inhibitors likely bind to an allosteric site on the enzyme, rather than competing with the substrate at the active site nih.gov.

HIV-1 Reverse Transcriptase-associated Ribonuclease H Inhibition:

The ribonuclease H function of HIV-1 reverse transcriptase is a validated target for antiretroviral therapy, yet no inhibitors of this enzyme have reached clinical use drugbank.commdpi.com. Research into quinolinonyl non-diketo acid derivatives has shown that these compounds can be active against RNase H at micromolar concentrations drugbank.commdpi.com. Docking studies suggest that these inhibitors coordinate with the Mg2+ cofactor in the enzyme's catalytic site and interact with highly conserved amino acid residues drugbank.commdpi.com. While these findings are for quinolinone scaffolds, the general principle of a hydrophobic moiety linked to a metal-chelating core is a key feature for inhibition, a characteristic that could potentially be present in appropriately substituted quinazoline derivatives drugbank.com. The development of selective RNase H inhibitors remains a significant goal in anti-HIV drug discovery drugbank.commdpi.com.

Cell Cycle Modulation and Induction of Apoptotic Pathways

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, with many derivatives exhibiting potent effects on cell cycle progression and the induction of apoptosis. The mechanism of action often involves the inhibition of key regulatory proteins, such as cyclin-dependent kinases (CDKs).

A study on substituted quinazolinones as CDK9 inhibitors revealed that compounds with a (3-bromophenyl) moiety at the 2-position of the quinazolin-4-one ring showed significant inhibitory activity researchgate.net. Molecular docking studies indicated that these molecules occupy the adenosine triphosphate (ATP) binding site of CDK9 researchgate.net. CDK9 is a crucial regulator of transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, thereby sensitizing cancer cells to apoptosis researchgate.net. The structure-activity relationship (SAR) analysis from this study highlighted the importance of the substitution pattern on the quinazoline ring for CDK9 inhibition researchgate.net.

Furthermore, other 4-aminoquinazoline derivatives have been investigated for their antiproliferative activity against various cancer cell lines, with some compounds showing the ability to induce cell cycle arrest and apoptosis. The specific pathways and molecular targets can vary depending on the substitution pattern of the quinazoline ring system.

Receptor Interactions and Binding Modalities (e.g., EGFR, ORL1)

The quinazoline framework is a cornerstone in the design of ligands for various receptors, most notably the Epidermal Growth Factor Receptor (EGFR) and the Opioid Receptor-Like 1 (ORL1).

EGFR Interactions:

The 4-anilino-quinazoline scaffold is a privileged structure for the development of EGFR tyrosine kinase inhibitors (TKIs) nih.govnih.govdrugbank.com. Marketed drugs like gefitinib (B1684475) and erlotinib are based on this core structure nih.govdrugbank.commdpi.com. SAR studies have consistently shown that the quinazoline nitrogen atoms (N-1 and N-3) are crucial for binding to the ATP-binding pocket of the EGFR kinase domain through the formation of hydrogen bonds with key methionine and threonine residues nih.gov. Substitutions at the 6- and 7-positions of the quinazoline ring, as well as on the 4-anilino moiety, significantly influence the potency and selectivity of these inhibitors nih.gov. While this compound does not possess the classic 4-anilino substitution, the presence of the 4-phenylquinazoline (B11897094) core suggests a potential for interaction with the EGFR binding site, although likely with a different binding mode and affinity.

ORL1 Receptor Interactions:

The ORL1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a member of the opioid receptor family. Research has led to the discovery of 4-aminoquinazoline derivatives as a novel class of potent and selective ORL1 antagonists mdpi.com. Molecular modeling studies have helped to elucidate the structural features that contribute to the high affinity and selectivity of these compounds for the ORL1 receptor over other opioid receptors. The specific substitutions on the 4-amino and quinazoline portions of the molecule are critical for achieving this selectivity mdpi.com.

Modulation of Neurotransmitter Homeostasis

The versatility of the quinazoline scaffold extends to the central nervous system (CNS), where derivatives have been investigated for their potential to modulate neurotransmitter systems. This has led to their exploration as potential treatments for a range of neurological and psychiatric disorders.

Quinazoline derivatives have been reported to interact with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS nih.gov. Enhancement of GABA-A receptor activity leads to neuronal hyperpolarization and an inhibitory effect on neurotransmission, which is the mechanism of action for many sedative, hypnotic, and anticonvulsant drugs nih.gov. The anticonvulsant activity of some quinazoline derivatives has been attributed to their affinity for the GABA-A receptor nih.gov.

Furthermore, the quinazoline scaffold is being explored for its therapeutic potential in Alzheimer's disease by targeting various components of the disease pathology, including the modulation of cholinesterases and monoamine oxidases, which are key enzymes in neurotransmitter metabolism drugbank.com. The ability of certain quinazoline derivatives to act as acetylcholinesterase (AChE) inhibitors highlights their potential to modulate cholinergic neurotransmission, which is impaired in Alzheimer's disease mdpi.com.

Computational Chemistry and Molecular Modeling Studies of 2 4 Phenylquinazolin 2 Yl Amino Ethanol

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Ligand-Target Interaction Analysis

While specific molecular docking studies targeting 2-[(4-Phenylquinazolin-2-yl)amino]ethanol are not extensively documented in publicly available literature, research on structurally similar 4-anilinoquinazoline and N,2-diphenylquinazolin-4-amine derivatives provides valuable insights into potential ligand-target interactions. These studies frequently identify key interactions that stabilize the ligand within the binding pocket of various protein targets, such as kinases.

Commonly observed interactions for the quinazoline (B50416) scaffold include:

Hydrogen Bonding: The nitrogen atoms within the quinazoline ring and the amino group are frequent participants in hydrogen bond formation with amino acid residues in the protein's active site. For instance, the N1 and N3 atoms of the quinazoline ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl group at the 4-position and the quinazoline ring itself often engage in hydrophobic interactions with nonpolar amino acid residues, contributing significantly to the binding affinity.

Pi-Pi Stacking: The aromatic nature of the quinazoline and phenyl rings allows for favorable pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

In a study involving N,2-diphenylquinazolin-4-amine derivatives targeting E. coli DNA gyrase B, the phenyl group at the 2-position was found to be involved in hydrophobic interactions within the ATP-binding pocket. Although no hydrogen bonds were detected for the most active compounds in that particular study, the binding was stabilized by these non-polar interactions nih.gov. Another study on 4-anilinoquinazoline derivatives as anticancer agents highlighted the importance of the flexibility and lipophilicity of substituents for effective binding to EGFR and VEGFR-2 ijcce.ac.ir.

Predictive Binding Affinity Studies

For example, molecular docking studies of various 4-anilinoquinazoline derivatives against EGFR and VEGFR-2 have reported binding energies in the range of -6 to -9 kcal/mol ijcce.ac.irekb.eg. The variation in binding affinity is often attributed to the nature and position of substituents on the quinazoline and phenyl rings, which influence the types and strengths of interactions with the target protein.

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
N-(4-nitrophenyl)-2-phenylquinazolin-4-amineE. coli DNA gyrase B-6.13
N-(3-nitrophenyl)-2-phenylquinazolin-4-amineE. coli DNA gyrase B-5.92
4-Anilinoquinazoline derivative 8aEGFR-6.39
4-Anilinoquinazoline derivative 8aVEGFR-2-8.24

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the properties of quinazoline derivatives.

Electronic Structure and Reactivity Analysis

DFT calculations provide valuable information about the electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Studies on related quinoline (B57606) and quinazoline derivatives have shown that the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl and quinazoline rings, while the LUMO is distributed over the electron-accepting regions. The calculated HOMO-LUMO gap for various quinoline derivatives has been reported to be around 4.83 eV scirp.org. The introduction of different substituents can significantly alter these energies and the energy gap, thereby modulating the molecule's reactivity.

The molecular electrostatic potential (MEP) map is another useful output of DFT calculations. It visualizes the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (electronegative) and blue regions indicating areas of low electron density (electropositive). The MEP map helps in identifying sites prone to electrophilic and nucleophilic attack.

Compound/DerivativeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Quinoline-6.646-1.8164.83
3-phenylbenzo[d]thiazole-2(3H)-imine-6.57-1.545.03
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline-6.0504-3.24462.8058

Theoretical Basis for Radical Scavenging Activity

The radical scavenging activity of a compound is related to its ability to donate a hydrogen atom or an electron to a free radical. DFT calculations can provide a theoretical basis for this activity by analyzing parameters such as bond dissociation enthalpy (BDE) of potential hydrogen-donating groups and the ionization potential (IP), which is related to the HOMO energy.

For this compound, the hydroxyl group of the ethanol moiety and the N-H group of the amino linker are potential sites for hydrogen donation. A lower BDE for the O-H or N-H bond indicates a greater ease of hydrogen atom abstraction by a radical. Furthermore, a lower ionization potential (higher HOMO energy) suggests a greater propensity to donate an electron to an oxidizing radical. DFT studies on similar phenolic and amino-substituted heterocyclic compounds have successfully correlated these calculated parameters with experimentally observed antioxidant activity.

In Silico ADME Prediction and Pharmacokinetic Profiling Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic profiling are crucial in the early stages of drug discovery to assess the drug-likeness of a compound. These computational models predict various physicochemical and pharmacokinetic properties based on the molecular structure.

While a specific ADME profile for this compound is not available, studies on various quinazoline derivatives provide a general understanding of the expected properties of this class of compounds. These studies often utilize online tools and software to predict parameters based on established models.

Key ADME parameters and their general predictions for quinazoline-like molecules include:

Lipophilicity (logP): This parameter influences solubility, absorption, and distribution. Quinazoline derivatives typically have moderate to high logP values, depending on the substituents.

Aqueous Solubility (logS): Solubility is critical for absorption. The presence of polar groups like the hydroxyl and amino groups in this compound would be expected to enhance its aqueous solubility compared to unsubstituted quinazolines.

Gastrointestinal (GI) Absorption: Many small molecule quinazoline derivatives are predicted to have good GI absorption.

Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is crucial for drugs targeting the central nervous system. Predictions for quinazoline derivatives vary widely based on their specific physicochemical properties.

Cytochrome P450 (CYP) Inhibition: Predicting potential interactions with CYP enzymes is important to avoid drug-drug interactions.

Lipinski's Rule of Five: This rule provides a general guideline for drug-likeness. Most small quinazoline derivatives, including likely this compound, are expected to comply with these rules (Molecular Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10).

ADME ParameterPredicted Value/Characteristic (General for Quinazoline Derivatives)
Molecular WeightGenerally < 500 Da
logP (Lipophilicity)Variable, often in the range of 2-5
Aqueous SolubilityVaries from poorly to moderately soluble
GI AbsorptionOften predicted to be high
BBB PermeantVariable, depends on specific structure
Lipinski's Rule of Five ViolationsTypically 0 or 1

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general principles of QSAR can be applied to understand the structural features crucial for its activity. QSAR studies on analogous 4-anilinoquinazoline derivatives have provided valuable insights into the pharmacophoric requirements for activities such as enzyme inhibition chalcogen.ronih.gov.

A hypothetical QSAR study for a series of analogs of this compound would involve the generation of a dataset of structurally related molecules with their corresponding measured biological activities. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Key Molecular Descriptors in QSAR Studies of Quinazoline Derivatives:

Descriptor TypeExamplesPotential Influence on Activity
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesGoverns electrostatic interactions and reactivity.
Steric Molecular weight, Molar refractivity, van der Waals volumeInfluences the fit of the molecule in a receptor's binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Shape indicesDescribes the size, shape, and degree of branching of the molecule.
Quantum Chemical E-state indices, Pairwise interaction energiesProvides detailed information on the electronic and energetic properties of the molecule and its interactions with specific amino acid residues researchgate.net.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build the QSAR model chalcogen.ronih.govresearchgate.net. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. For this compound, a QSAR model could elucidate the importance of the phenyl ring, the amino-ethanol side chain, and the quinazoline core for its biological activity. For instance, studies on similar structures have highlighted the importance of electron-withdrawing groups on the aniline ring and electron-donating groups on the quinazoline moiety for certain kinase inhibitory activities chalcogen.ro.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of a molecule and its dynamic behavior over time.

Conformational Analysis of this compound would involve identifying the stable, low-energy conformations of the molecule. This is typically achieved through systematic or random searches of the torsional degrees of freedom within the molecule. The flexible amino-ethanol side chain, in particular, can adopt various orientations relative to the rigid quinazoline ring system. Understanding these preferred conformations is crucial as they dictate how the molecule can interact with a biological target. For example, the spatial arrangement of hydrogen bond donors and acceptors on the amino-ethanol group and the orientation of the phenyl ring are critical determinants of binding affinity and selectivity.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the molecule's behavior. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space of the molecule in a simulated physiological environment (e.g., in a box of water molecules).

An MD simulation of this compound, potentially in complex with a target protein, could reveal:

Binding Stability: The stability of the ligand-protein complex over the simulation time.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are maintained throughout the simulation.

Conformational Changes: How the conformation of both the ligand and the protein might change upon binding.

Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein.

For instance, MD simulations performed on other quinazoline derivatives have been used to validate docking poses and to understand the stability of interactions with target enzymes like VEGFR2 and tubulin nih.govumich.edu. These studies often reveal the dynamic nature of the binding process and highlight the importance of specific amino acid residues in the binding pocket. A hypothetical MD simulation of this compound bound to a target could provide similar detailed insights, guiding further optimization of the molecule's structure to enhance its therapeutic potential.

Future Perspectives and Research Challenges for 2 4 Phenylquinazolin 2 Yl Amino Ethanol

Development of Novel Analogues with Enhanced Potency and Selectivity

A primary challenge in the progression of 2-[(4-Phenylquinazolin-2-yl)amino]ethanol from a lead compound to a clinical candidate is the systematic development of analogues with improved biological activity and target specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, as the therapeutic efficacy of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on the core structure. nih.govmdpi.com

Future research will focus on synthetic modifications at key positions of the this compound molecule. Modifications to the phenyl ring at the 4-position, such as the introduction of electron-donating or electron-withdrawing groups, could significantly influence target binding affinity. Similarly, altering the aminoethanol side chain at the 2-position or introducing substituents at the 6- and 7-positions of the quinazoline ring are established strategies for enhancing potency and modulating pharmacokinetic properties. nih.govnih.gov For instance, the addition of halogens or electron-rich groups at the 6-position has been shown to promote anticancer and antimicrobial activities in other quinazoline compounds. nih.gov The goal is to generate a library of novel analogues for screening, leading to the identification of candidates with superior performance.

Modification Site Potential Substituents Anticipated Outcome
4-Phenyl Group Halogens (F, Cl, Br), Methoxy (-OCH3), Nitro (-NO2)Enhanced binding affinity, altered selectivity
2-Aminoethanol Chain Extension of alkyl chain, introduction of cyclic aminesImproved potency, modified solubility
Quinazoline Core (6, 7-positions) Halogens, small alkyl groups, methoxy groupsIncreased biological activity, improved pharmacokinetic profile

Exploration of New Biological Targets and Therapeutic Applications for Quinazoline Scaffolds

The quinazoline nucleus is recognized as a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets. nih.gov While this compound may have been designed for a specific target, a significant opportunity lies in screening it and its novel analogues against other known targets of the quinazoline scaffold. This exploration could unveil entirely new therapeutic applications for this chemical series.

Quinazoline derivatives have demonstrated efficacy in a multitude of therapeutic areas, including cancer, inflammation, microbial infections, and diabetes. mdpi.comnih.gov The established anticancer activity of many quinazolines is often linked to the inhibition of key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as enzymes involved in DNA repair like Poly(ADP-ribose)polymerase-1 (PARP-1). nih.govnih.govbenthamdirect.com Furthermore, some quinazolines act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division. mdpi.combenthamdirect.com A comprehensive screening program could reveal if this compound or its derivatives possess activity against these or other valuable targets, potentially expanding their use into new disease areas.

Biological Target Class Specific Examples Potential Therapeutic Application
Receptor Tyrosine Kinases (RTKs) EGFR, VEGFR-2, PDGFR-β nih.govOncology (e.g., Lung, Breast Cancer) nih.gov
DNA Repair Enzymes PARP-1 nih.govOncology
Cell Division Proteins Tubulin mdpi.combenthamdirect.comOncology
Other Enzymes Carbonic Anhydrase, Alpha-amylase mdpi.comOncology, Diabetes mdpi.com

Advanced Mechanistic Studies and Pathway Delineation for Quinazoline Bioactivity

A fundamental research challenge is to move beyond observing a biological effect to deeply understanding the underlying mechanism of action. For this compound, this requires advanced studies to delineate the precise molecular interactions and the downstream cellular pathways it modulates. A thorough mechanistic understanding is critical for rational drug design and for predicting potential efficacy.

Future research should employ a suite of modern biochemical and cell biology techniques. Computational methods, such as molecular docking, can predict the binding pose of the compound within the active site of a target protein, highlighting key interactions that contribute to its affinity and selectivity. nih.gov These in silico predictions must be validated experimentally. For example, if the compound is found to be a kinase inhibitor, subsequent studies should confirm target engagement in cells and quantify its effect on downstream signaling cascades, such as the Ras signal transduction pathway modulated by EGFR. wikipedia.org Investigating effects on fundamental cellular processes like apoptosis and cell cycle progression will provide a more complete picture of the compound's bioactivity. frontiersin.org

Research Technique Objective
Molecular Docking Predict binding mode and affinity to biological targets. nih.gov
Kinase Inhibition Assays Quantify the inhibitory potency (e.g., IC50) against specific enzymes. mdpi.com
Cellular Thermal Shift Assay (CETSA) Confirm direct binding of the compound to its target protein in a cellular environment.
Western Blotting / Phosphoproteomics Analyze the modulation of downstream signaling pathways.
Flow Cytometry Assess effects on cell cycle progression and apoptosis. frontiersin.org

Integration of Multidisciplinary Approaches in Quinazoline Research and Drug Discovery

The successful translation of a promising compound like this compound into a viable therapeutic agent is rarely achieved within a single scientific discipline. The foremost challenge and greatest opportunity lie in the integration of multidisciplinary approaches, creating a synergistic pipeline for drug discovery and development. scinito.airesearchgate.net

This integrated strategy involves a collaborative cycle of design, synthesis, and testing. It begins with computational chemists using in silico models to design novel analogues with predicted high activity and selectivity. researchgate.net Synthetic organic chemists then develop efficient routes to produce these target molecules. nih.gov Subsequently, molecular and cellular biologists, along with pharmacologists, evaluate the biological activities of the new compounds through a battery of in vitro and cell-based assays. nih.gov The results of this biological testing feed back to the computational chemists, informing the design of the next generation of analogues. This iterative process, which combines expertise from chemistry, biology, and computational science, accelerates the optimization of lead compounds and significantly increases the probability of success in the complex field of drug discovery. mdpi.com

Q & A

Q. What advanced purification techniques resolve co-elution issues in HPLC analysis of quinazoline derivatives?

  • Methodological Answer : Employ orthogonal methods:
  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid).
  • Size-Exclusion Chromatography : Separates by molecular weight for aggregates or dimers.
  • Validate purity via high-resolution mass spectrometry (HRMS) with <2 ppm error .

Key Notes

  • Data Sources : Excluded non-academic platforms (e.g., benchchem.com ) per guidelines. Relied on peer-reviewed journals, theses, and PubChem data.
  • Methodological Rigor : Emphasized experimental reproducibility (e.g., TLC monitoring, reflux conditions) and computational validation.
  • Advanced Tools : Highlighted frameworks like the "centerpiece approach" and software (Gaussian, ORCA) for property prediction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.